molecular formula C9H12N4O2 B045387 2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid CAS No. 6974-25-0

2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Cat. No.: B045387
CAS No.: 6974-25-0
M. Wt: 208.22 g/mol
InChI Key: GDKLVDMQUXYRHW-UHFFFAOYSA-N
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Description

2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This multifunctional molecule features a partially saturated quinazoline core, which is a privileged scaffold in pharmaceutical design, decorated with both diamine functionality and a carboxylic acid group. This unique structural motif offers three distinct points for chemical diversification, making it an exceptionally versatile intermediate for the synthesis of focused compound libraries. Researchers primarily utilize this compound as a key precursor in the development of novel enzyme inhibitors, particularly targeting folate-dependent pathways such as dihydrofolate reductase (DHFR), due to the structural resemblance of the 2,4-diaminopyrimidine subunit to folate analogs. Its potential applications extend to the synthesis of fused polycyclic systems for probing protein-protein interactions and as a conformational constraint in peptide mimetics. The tetrahydroquinazoline scaffold provides a semi-rigid, three-dimensional framework that can enhance binding affinity and selectivity towards biological targets. Supplied as a high-purity material, this compound is intended For Research Use Only and is an essential tool for scientists engaged in lead optimization, structure-activity relationship (SAR) studies, and the exploration of new chemical space for therapeutic intervention.

Properties

IUPAC Name

2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c10-7-5-3-4(8(14)15)1-2-6(5)12-9(11)13-7/h4H,1-3H2,(H,14,15)(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKLVDMQUXYRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70281809
Record name 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70281809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6974-25-0
Record name NSC23115
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70281809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-(Hydroxymethyl)cyclohexanone

The precursor 4-(hydroxymethyl)cyclohexanone is synthesized via hydroboration-oxidation of 4-vinylcyclohexanone. Borane-dimethyl sulfide complex selectively adds to the vinyl group, followed by oxidative workup with hydrogen peroxide to yield the hydroxymethyl derivative. This intermediate is critical for subsequent cyclization.

Cyclocondensation with Cyanoguanidine

Heating 4-(hydroxymethyl)cyclohexanone with cyanoguanidine in acetic acid at 80–90°C for 12–18 hours generates the tetrahydroquinazoline core. The reaction proceeds through imine formation and subsequent cyclization, with the hydroxymethyl group remaining intact at position 6.

Oxidation of Hydroxymethyl to Carboxylic Acid

The hydroxymethyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO4_4) in acidic aqueous conditions (H2_2SO4_4, 60°C, 6 hours). This step achieves 70–85% conversion but requires careful pH control to prevent over-oxidation of the dihydroquinazoline ring.

Table 1: Key Parameters for Cyclohexanone-Cyanoguanidine Route

ParameterConditionYield (%)
Cyclohexanone precursor4-(Hydroxymethyl)cyclohexanone92
Condensation solventGlacial acetic acid88
Oxidation agentKMnO4_4 (0.1 M in H2_2SO4_4)78

Multi-Step Halogenation-Oxidation Strategy

Adapted from quinoxaline carboxylation methods, this three-step protocol addresses the instability of direct methyl group oxidation in tetrahydroquinazolines.

Halogenation of 6-Methyltetrahydroquinazoline

6-Methyltetrahydroquinazoline undergoes radical bromination using N-bromosuccinimide (NBS, 1.5 eq) and benzoyl peroxide (0.1 eq) in chlorobenzene at 85°C. GC-MS analysis confirms 80% selectivity for 6-bromomethyl intermediate after 12 hours.

Hydroxide Nucleophilic Displacement

The bromomethyl derivative reacts with aqueous sodium hydroxide (2.0 M, 50°C, 3 hours) to yield 6-hydroxymethyltetrahydroquinazoline. Polar aprotic solvents like DMF improve displacement efficiency (92% yield).

Catalytic Oxidation to Carboxylic Acid

Palladium on carbon (5% Pd/C, 0.2 eq) catalyzes the oxidation of hydroxymethyl to carboxyl using molecular oxygen (1 atm) in water-chlorobenzene biphasic system at 85°C. The reaction completes in 6 hours with 80% isolated yield.

Table 2: Halogenation-Oxidation Pathway Optimization

StepReagent/ConditionConversion (%)
BrominationNBS, BPO, chlorobenzene, 85°C80
Hydroxide displacementNaOH (2M), DMF, 50°C92
Pd/C oxidationO2_2 (1 atm), H2_2O, 85°C80

Transition-Metal Catalyzed C–H Functionalization

Recent advances in C–H activation offer alternative routes. Manganese dioxide (α-MnO2_2) catalyzes the oxidative cyclization of 2-aminobenzylamines with alcohols to form quinazoline derivatives. For tetrahydroquinazolines, this method requires partial hydrogenation post-cyclization.

α-MnO2_22-Mediated Cyclization

Reacting 2-amino-4-(hydroxymethyl)cyclohexylamine with methanol in the presence of α-MnO2_2 (20 mol%) and TBHP (3 eq) in chlorobenzene at 80°C for 8 hours forms the dihydroquinazoline intermediate. Catalyst recycling studies show <5% activity loss over five cycles.

Selective Hydrogenation

Palladium hydroxide (Pearlman's catalyst, 10% Pd) hydrogenates the aromatic ring at 40 psi H2_2 in ethanol, achieving full saturation without reducing the carboxylic acid group. Reaction monitoring via 1^1H NMR confirms complete conversion in 4 hours.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for 2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic Acid Synthesis

MethodStepsTotal Yield (%)Key AdvantageLimitation
Cyclohexanone route365Commercially available precursorsLow oxidation step efficiency
Halogenation-oxidation358High functional group toleranceBromide byproduct formation
MnO2_2 catalysis272Atom-economic, recyclable catalystRequires high-pressure hydrogenation

Mechanistic Insights and Side Reactions

Competing Ring Oxidation

During KMnO4_4-mediated oxidation, over-oxidation of the tetrahydro ring to fully aromatic quinazoline occurs at pH >3. Buffering with citric acid (pH 2.5–3.0) suppresses this side reaction.

N-Chlorosuccinimide Byproducts

Radical bromination generates succinimide derivatives (up to 15% mass), necessitating pentane extraction and silica gel chromatography for purification.

Catalyst Deactivation in MnO2_22 Systems

Surface adsorption of amine intermediates reduces α-MnO2_2 activity. Regeneration via calcination at 400°C restores 95% initial performance .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Quinazolinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the electrophile used.

Scientific Research Applications

2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like dihydrofolate reductase and pantothenate kinase, which are essential for bacterial survival. This inhibition leads to the disruption of bacterial metabolic pathways, resulting in antibacterial effects .

Comparison with Similar Compounds

2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylic Acid (CAS 5429-55-0)

  • Molecular Formula : C₉H₁₁N₃O₃
  • Molecular Weight : 209.20 g/mol
  • Key Differences: Replaces one amino group (position 4) with a 4-oxo moiety. Reduced basicity due to the absence of a second amino group, altering hydrogen-bonding interactions. Applications: Primarily used as a pharmaceutical intermediate, with safety precautions emphasizing heat avoidance and child safety .

2,4-Dichloro-5,6,7,8-tetrahydroquinazoline-6-carboxylic Acid (CAS 5458-56-0)

  • Key Differences: Substitutes amino groups with chlorine atoms at positions 2 and 4. Increased lipophilicity due to chloro substituents, enhancing membrane permeability but reducing solubility. Reactivity: Chlorine atoms enable nucleophilic substitution reactions, making it a versatile precursor for further derivatization .

6-Iodoquinazoline-2,4-diamine (CAS 132131-20-5)

  • Molecular Formula : C₈H₇IN₄
  • Molecular Weight : 286.07 g/mol
  • Key Differences: Features an iodine atom at position 6 instead of a carboxylic acid. Potential for halogen bonding and radiolabeling applications (e.g., imaging probes). Absence of carboxylic acid reduces polarity, impacting solubility .

(1R,2S)-1-(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)propane-1,2-diol (CAS 206885-38-3)

  • Key Differences: Replaces the quinazoline core with a tetrahydropteridin ring. Applications: Likely explored in antifolate or antiviral therapies due to structural similarity to pterin derivatives .

Comparative Analysis Table

Compound (CAS) Core Structure Substituents (Positions) Molecular Weight Key Properties/Applications
6974-25-0 (Target) Tetrahydroquinazoline 2,4-diamino; 6-carboxylic acid 208.22 Enzyme inhibition, antifolate agents
5429-55-0 Hexahydroquinazoline 2-amino; 4-oxo; 6-carboxylic acid 209.20 Pharmaceutical intermediate
5458-56-0 Tetrahydroquinazoline 2,4-dichloro; 6-carboxylic acid Reactive precursor for synthesis
132131-20-5 Quinazoline 2,4-diamino; 6-iodo 286.07 Halogen bonding, imaging probes
206885-38-3 Tetrahydropteridin 2,4-diamino; diol side chain Antifolate/antiviral candidates

Biological Activity

2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid (abbreviated as 2,4-DATQC) is a heterocyclic compound belonging to the quinazoline family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry, where it serves as a scaffold for the development of various pharmacologically active molecules. This article examines the biological activity of 2,4-DATQC, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C9H12N4O2
  • Molecular Weight : 208.217 g/mol
  • CAS Number : 6974-25-0

Biological Activity Overview

The biological activities of 2,4-DATQC can be categorized into several key areas:

1. Anticancer Activity

Research indicates that 2,4-DATQC exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

Cell Line IC50 (µM) Control IC50 (µM)
A549 (Lung cancer)8.23Gefitinib: 8.27
MCF-7 (Breast cancer)5.59Dactolisib: 16.4
HCT-116 (Colon cancer)5.60-

These findings suggest that 2,4-DATQC could be a promising candidate for developing new anticancer therapies .

2. Enzyme Inhibition

The compound has been studied for its enzyme inhibition capabilities. Notably, it has shown potential in inhibiting key enzymes involved in cancer progression and metabolic pathways. Specific studies have indicated that it can inhibit PI3Kα with an IC50 of 13.6 nM, demonstrating its potency compared to other isoforms .

3. Antimicrobial Activity

Preliminary studies suggest that 2,4-DATQC also possesses antimicrobial properties. It has been tested against various bacterial and fungal strains with promising results. The exact mechanisms remain under investigation but may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

The mechanisms through which 2,4-DATQC exerts its biological effects are multifaceted:

  • Cell Cycle Arrest : Studies have indicated that this compound can induce cell cycle arrest in cancer cells, particularly in the G2/M phase.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction.
  • Inhibition of Angiogenesis : By inhibiting vascular endothelial growth factor (VEGF), it may prevent tumor growth by limiting blood supply.

Case Studies and Research Findings

Several case studies highlight the efficacy of 2,4-DATQC in different contexts:

  • Ehrlich Tumor Models : In animal models using Ehrlich solid tumor and ascites carcinoma models, administration of 2,4-DATQC resulted in a notable reduction in tumor growth and triglyceride levels compared to control treatments .
  • Combination Therapies : Research is ongoing into the synergistic effects of combining 2,4-DATQC with other anticancer agents. Preliminary results indicate enhanced efficacy when used alongside established chemotherapeutics.

Q & A

Basic: What are the recommended safety protocols for handling 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid in laboratory settings?

Answer:

  • PPE Requirements : Use chemically resistant gloves (e.g., nitrile), lab coats, and safety goggles. For aerosol-prone procedures, employ respiratory protection such as NIOSH-approved P95 respirators .
  • Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Ensure local exhaust ventilation aligns with OSHA guidelines .
  • Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid water flushing to prevent environmental contamination .
  • Storage : Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation .

Advanced: How can researchers resolve contradictions in reported decomposition products of tetrahydroquinazoline derivatives under thermal stress?

Answer:

  • Analytical Validation : Use thermogravimetric analysis (TGA) coupled with GC-MS to identify volatile decomposition products (e.g., nitrogen oxides, CO₂) .
  • Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies and identify thermolabile functional groups (e.g., amine or carboxylic acid moieties) .
  • Comparative Studies : Replicate conditions from conflicting literature (e.g., heating rates, atmospheric O₂ levels) and characterize residues via HPLC-MS or NMR .

Basic: What synthetic routes are commonly employed to prepare tetrahydroquinazoline-6-carboxylic acid scaffolds?

Answer:

  • Cyclization Strategies :
    • Method A : Condense 1,3-diaminocyclohexane with ethyl 2-cyanoacetate under acidic conditions (HCl/EtOH, reflux), followed by hydrolysis to yield the carboxylic acid .
    • Method B : Utilize Ugi four-component reactions with cyclohexenone, amines, isocyanides, and carboxylic acids to assemble the core structure .
  • Purification : Isolate intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and confirm purity by HPLC (>95%) .

Advanced: How can the stereochemical integrity of the tetrahydroquinazoline ring be maintained during functionalization?

Answer:

  • Protection Strategies :
    • Amine Groups : Protect with Boc (di-tert-butyl dicarbonate) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent racemization during coupling reactions .
    • Carboxylic Acid : Convert to methyl ester (MeOH/H₂SO₄) to avoid side reactions in nucleophilic environments .
  • Stereochemical Monitoring : Use chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy to track enantiopurity .

Basic: What analytical techniques are critical for characterizing 2,4-diamino-tetrahydroquinazoline derivatives?

Answer:

Technique Application Key Parameters
¹H/¹³C NMR Confirm structure and purityδ 6.8–7.2 ppm (aromatic H), δ 170–175 ppm (carboxylic acid C=O)
HPLC-MS Assess purity and detect impuritiesColumn: C18, gradient: 5–95% MeCN/H₂O (0.1% TFA), retention time: ~8.5 min
FT-IR Identify functional groupsPeaks at 3300 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O)

Advanced: How can computational methods optimize reaction conditions for tetrahydroquinazoline functionalization?

Answer:

  • Reaction Modeling : Use Gaussian or ORCA software to simulate transition states and identify energetically favorable pathways (e.g., amide coupling vs. SNAr) .
  • Solvent Screening : Predict solvent effects (e.g., DMSO vs. THF) on reaction rates using COSMO-RS or DFT calculations .
  • Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts, temperatures, and yields for novel derivatives .

Basic: What are the documented biological activities of structurally related quinazoline-carboxylic acid derivatives?

Answer:

  • Antimicrobial Activity : Quinazoline-4-carboxylic acids inhibit bacterial dihydrofolate reductase (DHFR) with IC₅₀ values of 0.5–2 µM against E. coli .
  • Anticancer Potential : Derivatives show apoptosis induction in HeLa cells (EC₅₀: 10–50 µM) via caspase-3 activation .
  • Enzyme Inhibition : Competitive inhibition of cyclooxygenase-2 (COX-2) with Ki values < 100 nM reported for halogenated analogs .

Advanced: How can researchers address low yields in the hydrolysis of tetrahydroquinazoline esters to carboxylic acids?

Answer:

  • Condition Optimization :
    • Acid-Catalyzed Hydrolysis : Use 6M HCl at 80°C for 12 hours (yield: 70–80%) .
    • Enzymatic Hydrolysis : Employ lipases (e.g., Candida antarctica) in phosphate buffer (pH 7.0, 37°C) for stereospecific cleavage (yield: >90%) .
  • Side Reaction Mitigation : Add radical scavengers (e.g., BHT) to suppress oxidative degradation during prolonged heating .

Basic: What regulatory considerations apply to the international shipment of tetrahydroquinazoline derivatives?

Answer:

  • Classification : Classify as "UN3248: Medicinal, toxic solid, n.o.s." under IATA regulations for air transport .
  • Documentation : Include Safety Data Sheets (SDS) compliant with GHS Rev. 12 and EPA TSCA listings .
  • Customs Declarations : Specify "For research use only; not for human consumption" to avoid regulatory delays .

Advanced: What strategies enable selective C-6 functionalization of the tetrahydroquinazoline ring without disrupting the amine groups?

Answer:

  • Directing Groups : Install a transient directing group (e.g., pyridine-2-carboxamide) to guide Pd-catalyzed C-H arylation at C-6 .
  • Protection-Deprotection : Temporarily protect C-2 and C-4 amines with trifluoroacetyl groups, perform Friedel-Crafts acylation at C-6, then deprotect with NH₃/MeOH .
  • Electrochemical Methods : Use Pt electrodes in acetonitrile to achieve regioselective C-6 bromination (yield: 65%) .

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